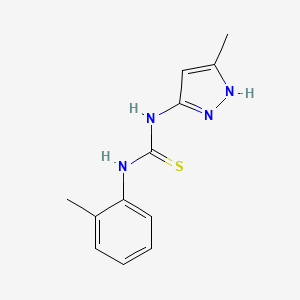
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea, also known as MPTU, is a small molecule that has been extensively studied for its potential therapeutic applications. MPTU is a thiourea derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including carbonic anhydrase, acetylcholinesterase, and β-amyloid peptide. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been found to have antiviral properties by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea in lab experiments is its high yield synthesis method, making it a cost-effective compound to use. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
For the study of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea include further studying its potential therapeutic applications, mechanism of action, and improving its solubility for lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea involves the reaction of 2-methylphenyl isothiocyanate with 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a base. The product obtained is then purified by recrystallization. The yield of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea obtained by this method is high, making it a cost-effective synthesis method.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, anti-inflammatory, and antiviral properties. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(5-methyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-8-5-3-4-6-10(8)13-12(17)14-11-7-9(2)15-16-11/h3-7H,1-2H3,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHYVKGJRKQKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5751022.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)
![6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5751030.png)

![2-{4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5751041.png)
![N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5751042.png)
![2-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5751057.png)
![3,4-dimethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5751065.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5751070.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5751076.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)
![2-[(4-methylbenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5751082.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5751115.png)